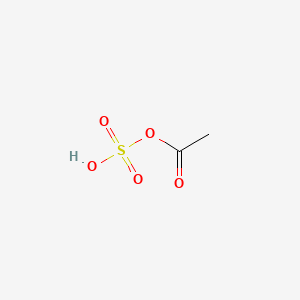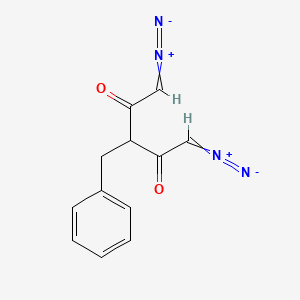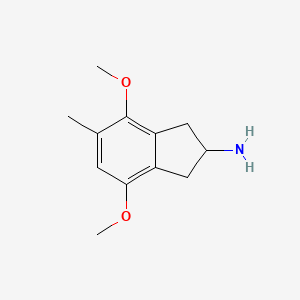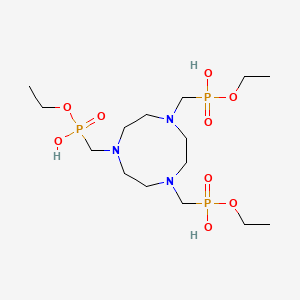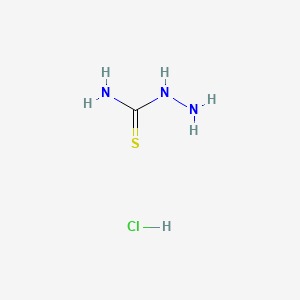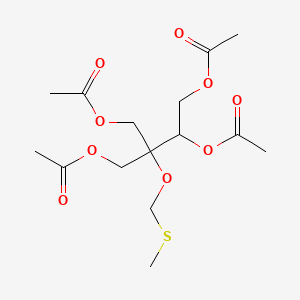
MTAT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MTAT is a chemical compound with the molecular formula C15H24O9S and a molecular weight of 380.4 g/mol. This compound is characterized by the presence of a methylthiomethyl group attached to the apiitol backbone, which is further acetylated at four positions. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a dimethyl sulfide-benzoyl peroxide mixture in acetonitrile or a dimethyl sulfoxide-acetic anhydride-acetic acid mixture . The reaction conditions are carefully controlled to ensure the selective introduction of the methylthiomethyl group without affecting other functional groups.
Industrial Production Methods
Industrial production of MTAT may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
MTAT undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as lead tetraacetate, which cleaves the glycol bonds to form carbonyl compounds.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, leading to the formation of alcohols.
Substitution: The methylthiomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Lead tetraacetate in acetic acid or benzene.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Thiomethyl derivatives or amine derivatives.
Scientific Research Applications
MTAT is used in various scientific research applications, including:
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Industry: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of MTAT involves the interaction of the methylthiomethyl group with various molecular targets. This group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The acetyl groups provide stability and protect the molecule from unwanted side reactions. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-O-Methylthiomethylribonucleosides: These compounds have a similar methylthiomethyl group attached to a ribonucleoside backbone.
O,S-Acetals: Compounds with similar structural features and reactivity.
Uniqueness
MTAT is unique due to its specific combination of a methylthiomethyl group and multiple acetyl groups. This combination provides distinct chemical properties, making it valuable in various research applications. Its ability to undergo selective chemical reactions and its stability under different conditions set it apart from other similar compounds.
Properties
CAS No. |
128536-85-6 |
|---|---|
Molecular Formula |
C15H24O9S |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
[2,4-diacetyloxy-3-(acetyloxymethyl)-3-(methylsulfanylmethoxy)butyl] acetate |
InChI |
InChI=1S/C15H24O9S/c1-10(16)20-6-14(24-13(4)19)15(23-9-25-5,7-21-11(2)17)8-22-12(3)18/h14H,6-9H2,1-5H3 |
InChI Key |
PXRLINJSGODLMV-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(C(COC(=O)C)(COC(=O)C)OCSC)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(C(COC(=O)C)(COC(=O)C)OCSC)OC(=O)C |
Synonyms |
1,2,4-tri-O-acetyl-3-C-(acetoxymethyl)-3-O-(methylthiomethyl)glycerol-tetritol 3-O-(methylthiomethyl)apiitol tetraacetate MTAT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[4-Methoxy-3-[3-(4-methoxyphenyl)propoxy]phenyl]ethyl]imidazole](/img/structure/B1228137.png)
![[4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-(2-oxiranyl)methanone](/img/structure/B1228138.png)

![N-(4-tert-butylphenyl)-2-[4-(1-imidazolyl)phenoxy]acetamide](/img/structure/B1228141.png)



![10-(2-Amino-ethylamino)-9-(3-chloro-phenyl)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-tria za-benzo[c]fluoren-8-one](/img/structure/B1228150.png)
